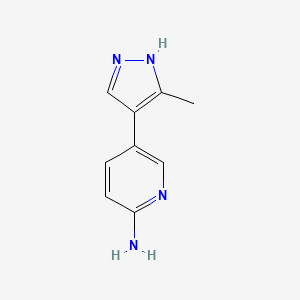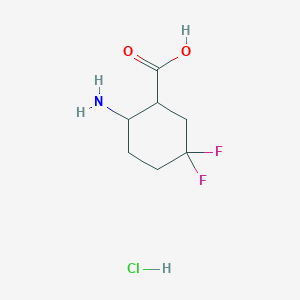
pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a complex organic compound featuring a pyridine ring, a phenyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the pyridine and piperidine moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with phenyl-substituted pyrazole derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the piperidine ring, often using reagents like acetic acid or iodine(III) compounds.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can reduce certain functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Chemistry and Biology:
Catalysts: This compound can serve as a catalyst in organic synthesis, facilitating various chemical reactions.
Biological Probes: It can be used as a probe in biological studies to understand cellular processes.
Medicine:
Antimicrobial Agents: Research into its antimicrobial properties, which could lead to new treatments for infections.
Industry:
Material Science: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Pyridin-4-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Pyridin-3-yl 4-(2-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-4-yl)piperidine-1-carboxylate
Uniqueness: Pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to its specific arrangement of functional groups and the resulting chemical properties. This arrangement can lead to distinct reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H20N4O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
pyridin-3-yl 4-(3-phenyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H20N4O2/c25-20(26-17-7-4-10-21-14-17)24-11-8-16(9-12-24)19-13-18(22-23-19)15-5-2-1-3-6-15/h1-7,10,13-14,16H,8-9,11-12H2,(H,22,23) |
Clé InChI |
CMPPXGPRENQCHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)




![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)

![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)

